molecular formula C18H17N3O4S2 B2710879 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide CAS No. 1021098-18-9

2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide

Cat. No. B2710879
M. Wt: 403.47
InChI Key: ZXIMOFLWEXWNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C18H17N3O4S2 and a molecular weight of 403.471. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this exact compound. However, similar compounds, such as 1,2,3-triazole derivatives, have been synthesized from available starting materials using convenient synthetic procedures2. A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides3.



Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific information, such as X-ray crystallography or NMR data, which I couldn’t find in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the resources I found. However, similar compounds have shown inhibitory activity against a wide range of human cancerous cell lines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I found.


Scientific Research Applications

Sulfonamides in Therapeutic Development

Sulfonamides represent a cornerstone in drug development, featuring prominently in treatments for various conditions due to their wide range of biological activities. For instance, sulfonamide-containing drugs have been explored for their potential as carbonic anhydrase inhibitors (CAIs), offering therapeutic avenues in glaucoma management through intraocular pressure reduction (Carta, Scozzafava, & Supuran, 2012). Their structural motif is recognized for its versatility, forming the basis for developing novel drugs targeting various diseases, including tumors and microbial infections. The ongoing patent and literature review from 2008 to 2012 underscores the significance of sulfonamides in contributing to the pharmacopeia, highlighting the exploration of novel sulfonamide CAIs for antiglaucoma applications and as antitumor agents, indicating a broad spectrum of potential therapeutic uses.

Thiazole Derivatives in Drug Discovery

Thiazole, a core structure in "2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide," is another critical scaffold in medicinal chemistry, known for its incorporation into compounds with diverse pharmacological properties. Thiazole derivatives have been investigated for their potential in treating a wide range of conditions, from antimicrobial to anti-inflammatory and anticancer activities. The structural diversity and versatility of thiazole-based compounds underline their importance in drug discovery and development processes, offering multiple avenues for therapeutic intervention. The exploration of thiazole derivatives extends into areas such as optoelectronic materials, demonstrating the scaffold's utility beyond pharmaceuticals into advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions of research on this compound could involve further exploration of its potential anticancer properties, as well as a more detailed investigation of its synthesis, physical and chemical properties, and safety profile.


Please note that this information is based on limited resources and might not be fully accurate or complete. For a comprehensive analysis, please consult with a professional chemist or a relevant expert.


properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-3-5-13(6-4-12)19-17(22)16-11-26-18(20-16)21-27(23,24)15-9-7-14(25-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMOFLWEXWNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide

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